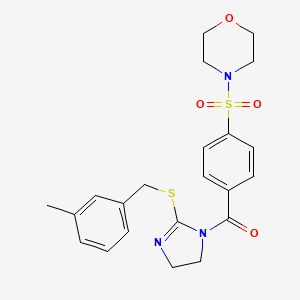

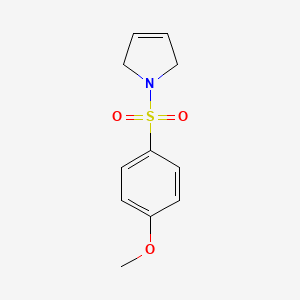

![molecular formula C16H20N4O3S B2354203 2-(1-异丙基-1H-吡唑-5-甲酰胺基)-5,6-二氢-4H-环戊并[d]噻唑-4-甲酸乙酯 CAS No. 1219842-59-7](/img/structure/B2354203.png)

2-(1-异丙基-1H-吡唑-5-甲酰胺基)-5,6-二氢-4H-环戊并[d]噻唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .

Chemical Reactions Analysis

Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . For instance, the commercial product tebufenpyrad displays excellent insecticidal activity .

科学研究应用

合成和化学性质

- 杂环化合物的合成:该化合物参与各种杂环化合物的合成,如噻唑和吡唑,在具有潜在生物活性的新分子的开发中发挥着关键作用 (Nikitenko 等人,2006)。

- 甲酰胺库:使用类似的化学结构合成了一系列甲酰胺化合物,展示了该化合物用于创建用于筛选活性的多样化化学库的效用 (Donohue 等人,2002)。

- 环缩合反应:5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-甲酸乙酯(一种相关化合物)用于选择性环缩合反应,表明母体化合物在类似合成过程中的潜力 (Lebedˈ 等人,2012)。

生物学和医学应用

- 抗增殖筛选:由类似结构合成的噻唑化合物已对其抗癌活性进行了测试,特别是对乳腺癌细胞的活性 (Sonar 等人,2020)。

- 细胞抑制活性:源自类似结构的溴甲基吡唑和吡唑氮芥核苷对 HeLa 细胞培养物表现出显着的细胞抑制活性,表明潜在的治疗应用 (García-López 等人,1979)。

- 吡唑衍生物的合成:该化合物用于合成具有潜在抗肿瘤活性的吡唑衍生物,突出了其在药物化学中的作用 (Nassar 等人,2015)。

分析和结构研究

- 晶体结构分析:确定了相关化合物 6-氨基-5-氰基-4-(4-氟苯基)-2,4-二氢吡喃并[2,3-c]吡唑-3-甲酸乙酯的晶体结构,展示了此类化合物在结构化学中的应用 (Kumar 等人,2018)。

未来方向

属性

IUPAC Name |

ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHGRWVANFYPIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

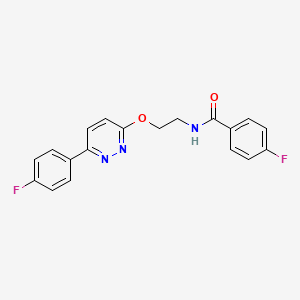

![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

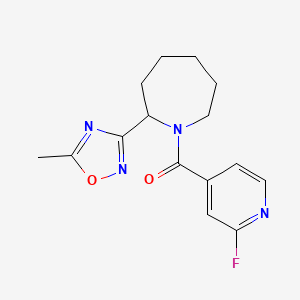

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)

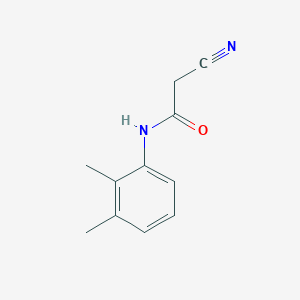

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)

![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)